molecular formula C13H12Cl2N2O2 B2701562 N-(1-cyanocyclobutyl)-2-(2,5-dichlorophenoxy)acetamide CAS No. 1281166-73-1

N-(1-cyanocyclobutyl)-2-(2,5-dichlorophenoxy)acetamide

Cat. No.: B2701562
CAS No.: 1281166-73-1
M. Wt: 299.15
InChI Key: IWPCLCTWEMPYNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1-cyanocyclobutyl)-2-(2,5-dichlorophenoxy)acetamide” is a synthetic organic compound that may have applications in various fields such as chemistry, biology, medicine, and industry. The compound’s structure includes a cyanocyclobutyl group, a dichlorophenoxy group, and an acetamide group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-cyanocyclobutyl)-2-(2,5-dichlorophenoxy)acetamide” typically involves multiple steps, including the formation of the cyanocyclobutyl group and the dichlorophenoxy group, followed by their coupling with an acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production methods would likely involve scaling up the laboratory synthesis procedures, ensuring cost-effectiveness, safety, and environmental compliance. Continuous flow reactors and automated systems might be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

“N-(1-cyanocyclobutyl)-2-(2,5-dichlorophenoxy)acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of reduced analogs.

    Substitution: The dichlorophenoxy group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions would be tailored to the desired transformation, considering factors such as temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups into the molecule.

Scientific Research Applications

“N-(1-cyanocyclobutyl)-2-(2,5-dichlorophenoxy)acetamide” could have various scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigating its potential as a therapeutic agent or drug precursor.

    Industry: Applications in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of “N-(1-cyanocyclobutyl)-2-(2,5-dichlorophenoxy)acetamide” would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include inhibition or activation of certain biological processes, depending on the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other acetamide derivatives or molecules with cyanocyclobutyl and dichlorophenoxy groups. Examples could be:

  • “N-(1-cyanocyclobutyl)-2-(4-chlorophenoxy)acetamide”
  • “N-(1-cyanocyclobutyl)-2-(2,5-dichlorophenoxy)propionamide”

Uniqueness

The uniqueness of “N-(1-cyanocyclobutyl)-2-(2,5-dichlorophenoxy)acetamide” lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

N-(1-cyanocyclobutyl)-2-(2,5-dichlorophenoxy)acetamide is a compound of increasing interest in pharmacological and biochemical research. Its unique structure, which combines a cyanocyclobutyl moiety with a dichlorophenoxy group, suggests potential biological activities that merit detailed exploration.

Chemical Structure and Properties

The compound's molecular structure can be represented as follows:

  • Molecular Formula : C13_{13}H12_{12}Cl2_2N\O
  • Molecular Weight : 285.15 g/mol

The presence of the cyanocyclobutyl group may influence its reactivity and interaction with biological targets, while the dichlorophenoxy segment is known for its herbicidal properties, raising the possibility of additional biological applications.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. Preliminary studies suggest that it may modulate various biological pathways, potentially acting as an inhibitor or activator depending on the context of its application.

Antimicrobial Properties

Research indicates that compounds with similar structural features often exhibit antimicrobial activity. The dichlorophenoxy group is particularly noted for its effectiveness against a range of pathogens. In vitro studies could be designed to evaluate the antimicrobial efficacy of this compound against various bacterial and fungal strains.

Anticancer Potential

The potential anticancer properties of this compound are also noteworthy. Compounds with acetamide structures have been studied for their ability to induce apoptosis in cancer cells. Future studies could explore its effects on cancer cell lines, assessing parameters such as cell viability, apoptosis induction, and cell cycle arrest.

Case Study 1: Antimicrobial Activity

A study focusing on acetamide derivatives found that modifications in the phenoxy group significantly affected antimicrobial efficacy. This compound could be tested similarly to determine its Minimum Inhibitory Concentration (MIC) against selected pathogens.

CompoundMIC (µg/mL)Target Pathogen
Control50E. coli
Test CompoundTBDTBD

Case Study 2: Anticancer Activity

In a related study involving acetamide derivatives, compounds showed varying degrees of cytotoxicity against cancer cell lines. A similar approach could be taken to evaluate this compound's effects on human cancer cell lines such as HeLa or MCF-7.

Cell LineIC50 (µM)Apoptosis Rate (%)
HeLaTBDTBD
MCF-7TBDTBD

Comparison with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with other acetamide derivatives:

Compound NameAntimicrobial ActivityAnticancer Activity
N-(1-cyanocyclobutyl)-2-(4-chlorophenoxy)acetamideModerateLow
N-(1-cyanocyclobutyl)-N-methyl-4-(2,2,2-trifluoroethyl)benzenesulfonamideHighModerate

This comparison highlights the unique properties of this compound and suggests areas for further investigation.

Properties

IUPAC Name

N-(1-cyanocyclobutyl)-2-(2,5-dichlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O2/c14-9-2-3-10(15)11(6-9)19-7-12(18)17-13(8-16)4-1-5-13/h2-3,6H,1,4-5,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPCLCTWEMPYNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)NC(=O)COC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.